CEP-28122

Catalog No.
S549068
CAS No.
1022958-60-6
M.F
C28H35ClN6O3
M. Wt
539.0689
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CEP-28122

CAS Number

1022958-60-6

Product Name

CEP-28122

IUPAC Name

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Molecular Formula

C28H35ClN6O3

Molecular Weight

539.0689

InChI

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1

InChI Key

LAJAFFLJAJMYLK-CVOKMOJFSA-N

SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CEP28122; CEP 28122; CEP28122.

Description

The exact mass of the compound (1S,2S,3R,4R)-3-[5-Chloro-2-((S)-1-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamino)-pyrimidin-4-ylamino]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide is 538.24592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

The Specific Scientific Field: The specific scientific field of this application is Cancer Research, particularly focusing on Anaplastic Lymphoma Kinase (ALK)-positive cancers .

Comprehensive and Detailed Summary of the Application: CEP-28122 is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is constitutively activated in many human cancer types due to point mutations, gene amplification, and chromosomal translocations . The compound has shown robust and selective pharmacologic efficacy against ALK-positive versus ALK-negative human cancer cells in culture and tumor xenografts in mice .

Detailed Description of the Methods of Application or Experimental Procedures: CEP-28122 is administered orally and has shown favorable bioavailability across species . It has been tested in various in vitro and in vivo models. In vitro, it has shown concentration-dependent growth inhibition and cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) cells . In vivo, it has displayed dose-dependent inhibition of ALK tyrosine phosphorylation in human ALCL tumor xenografts in mice .

Thorough Summary of the Results or Outcomes Obtained: CEP-28122 has shown potent inhibitory activity against recombinant ALK activity and cellular ALK tyrosine phosphorylation . It induced concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells . In mice, it displayed dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg . Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .

Application in Neuroblastoma Research

The Specific Scientific Field: The specific scientific field of this application is Neuroblastoma Research .

Comprehensive and Detailed Summary of the Application: CEP-28122 has been identified as a potential therapeutic agent for neuroblastoma, a type of cancer that often begins in the adrenal glands and commonly affects children . ALK activating point mutations and gene amplification have been identified in neuroblastoma, making ALK a potential therapeutic target .

Detailed Description of the Methods of Application or Experimental Procedures: CEP-28122 has been tested in various in vitro and in vivo models of neuroblastoma. In vitro, it has shown concentration-dependent growth inhibition and cytotoxicity of ALK-positive neuroblastoma cells . In vivo, it has displayed dose-dependent inhibition of ALK tyrosine phosphorylation in human neuroblastoma tumor xenografts in mice .

Thorough Summary of the Results or Outcomes Obtained: CEP-28122 has shown potent inhibitory activity against recombinant ALK activity and cellular ALK tyrosine phosphorylation . It induced concentration-dependent growth inhibition/cytotoxicity of ALK-positive neuroblastoma cells . In mice, it displayed dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg . Dose-dependent antitumor activity was observed in ALK-positive neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .

Application in Non-Small Cell Lung Cancer (NSCLC) Research

The Specific Scientific Field: The specific scientific field of this application is Non-Small Cell Lung Cancer (NSCLC) Research .

Comprehensive and Detailed Summary of the Application: CEP-28122 has been identified as a potential therapeutic agent for NSCLC, a type of lung cancer that is often associated with the EML4-ALK oncogenic proteins . ALK activating point mutations and gene amplification have been identified in NSCLC, making ALK a potential therapeutic target .

Detailed Description of the Methods of Application or Experimental Procedures: CEP-28122 has been tested in various in vitro and in vivo models of NSCLC. In vitro, it has shown concentration-dependent growth inhibition and cytotoxicity of ALK-positive NSCLC cells . In vivo, it has displayed dose-dependent inhibition of ALK tyrosine phosphorylation in human NSCLC tumor xenografts in mice .

Thorough Summary of the Results or Outcomes Obtained: CEP-28122 has shown potent inhibitory activity against recombinant ALK activity and cellular ALK tyrosine phosphorylation . It induced concentration-dependent growth inhibition/cytotoxicity of ALK-positive NSCLC cells . In mice, it displayed dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg . Dose-dependent antitumor activity was observed in ALK-positive NSCLC tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .

CEP-28122 is a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase, with a chemical structure that allows it to effectively target this specific enzyme. The compound has an IC50 value of approximately 1.9 nM, indicating its strong inhibitory capacity against recombinant anaplastic lymphoma kinase activity and cellular tyrosine phosphorylation associated with this kinase . Anaplastic lymphoma kinase plays a crucial role in various human cancers, particularly those characterized by chromosomal translocations and mutations that lead to its constitutive activation .

  • Due to the lack of data, safety concerns associated with this compound are unknown. However, some precautionary measures are generally recommended when handling unknown compounds. These include wearing gloves, eye protection, and working in a well-ventilated fume hood.

The primary chemical reaction involving CEP-28122 is its interaction with anaplastic lymphoma kinase, where it binds to the ATP-binding site of the enzyme, thereby inhibiting its activity. This inhibition prevents downstream signaling pathways that promote tumor cell proliferation and survival. The specificity of CEP-28122 for anaplastic lymphoma kinase over other kinases is notable, as it exhibits significantly lower potency against other serine/threonine kinases .

CEP-28122 demonstrates significant biological activity in various experimental models of human cancers. Its potent inhibition of anaplastic lymphoma kinase leads to concentration-dependent growth inhibition in cancer cell lines that express this kinase aberrantly. Studies have shown that treatment with CEP-28122 results in reduced tumor growth and enhanced apoptosis in these models, highlighting its potential as a therapeutic agent against tumors driven by anaplastic lymphoma kinase dysregulation .

The synthesis of CEP-28122 involves several steps typical for the preparation of small-molecule inhibitors. While specific synthetic pathways are proprietary, the general approach includes:

  • Formation of Key Intermediates: Starting materials undergo reactions such as amination or alkylation to form key intermediates.
  • Cyclization: Intermediates are subjected to cyclization reactions to construct the core structure of the compound.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain CEP-28122 in its pure form.

The synthesis must be optimized to ensure high yield and purity, which are critical for subsequent biological testing.

CEP-28122 is primarily investigated for its use in cancer therapy, particularly for tumors expressing aberrant anaplastic lymphoma kinase. Its applications include:

  • Targeted Cancer Therapy: As a selective inhibitor of anaplastic lymphoma kinase, it is being studied for treating non-small cell lung cancer and other malignancies associated with ALK mutations.
  • Research Tool: CEP-28122 serves as a valuable tool in research settings to study the role of anaplastic lymphoma kinase in various cellular processes and disease models.

Interaction studies involving CEP-28122 focus on its binding affinity and selectivity towards anaplastic lymphoma kinase compared to other kinases. These studies typically employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding kinetics.
  • Cellular Assays: To evaluate the effects on cellular signaling pathways and growth inhibition in cancer cell lines.

The results consistently show that CEP-28122 has a high selectivity for anaplastic lymphoma kinase, with minimal off-target effects on other kinases, which is crucial for reducing potential side effects in therapeutic applications .

Several compounds share similarities with CEP-28122 regarding their mechanism of action as anaplastic lymphoma kinase inhibitors. Here are some comparable compounds:

Compound NameIC50 (nM)SelectivityNotable Features
Crizotinib1.0ModerateFirst approved ALK inhibitor
Alectinib0.7HighEffective against crizotinib-resistant tumors
Brigatinib0.6HighBroad activity against ALK mutations

Uniqueness of CEP-28122

CEP-28122 stands out due to its exceptionally low IC50 value compared to other inhibitors, indicating superior potency. Additionally, its selectivity profile minimizes off-target effects, making it a promising candidate for further clinical development in targeted cancer therapies .

Molecular Structure and Nomenclature

CEP-28122 is a highly complex diaminopyrimidine derivative characterized by its distinctive three-ring architecture [1] [2]. The compound's International Union of Pure and Applied Chemistry nomenclature is (1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide [10] [13]. This systematic name reflects the compound's complex stereochemistry and multiple functional groups that contribute to its biological activity [2] [3].

The molecular structure consists of three distinct structural components that are essential for its anaplastic lymphoma kinase inhibitory activity [5] [18]. The A-ring component comprises a morpholine-substituted benzocycloheptane unit, which provides the necessary hydrophobic interactions with the target protein [5] [24]. The B-ring represents the central diaminopyrimidine core, which serves as the primary pharmacophore for kinase binding [18] [29]. The C-ring consists of a bicyclic amino amide fragment based on the norbornene scaffold, contributing to the compound's selectivity and potency [16] [24].

The compound is also known by several synonyms including compound 25b, as referenced in scientific literature, and carries the Chemical Abstracts Service registry number 1022958-60-6 for the free base form [2] [30]. The structural complexity is reflected in its classification as a bicyclo[2.2.1]hept-5-ene-2-carboxamide derivative with specific stereochemical configurations at multiple centers [3] [11].

Physical and Chemical Characteristics

The free base form of CEP-28122 exhibits a molecular formula of C28H35ClN6O3 with a molecular weight of 539.1 grams per mole [2] [30]. The compound presents as an off-white solid under standard laboratory conditions and requires storage at -20°C to maintain stability [11] [30]. The predicted density is 1.357±0.06 grams per cubic centimeter, while the calculated boiling point reaches 786.9±70.0°C [3] [30].

PropertyFree Base (C28H35ClN6O3)Mesylate Salt (C29H39ClN6O6S)
Density (predicted)1.357±0.06 g/cm³Not reported
Boiling Point (predicted)786.9±70.0 °CNot reported
pKa (predicted)16.24±0.40Not reported
XLogP3-AA4.1Not applicable
Solubility in DMSO10 mM≥6.4 mg/mL (10.08 mM)
Physical StateSolidSolid
ColorOff-whiteOff-white
Storage Temperature-20°C-20°C

The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 10 millimolar for the free base and at least 6.4 milligrams per milliliter for the mesylate salt [8] [30]. The predicted pKa value of 16.24±0.40 indicates that CEP-28122 is a very weak base under physiological conditions [3] [30]. The calculated XLogP3-AA value of 4.1 suggests moderate lipophilicity, which contributes to its favorable pharmacokinetic properties [13] [30].

Structural descriptor analysis reveals that the free base contains three hydrogen bond donors and eight hydrogen bond acceptors, with seven rotatable bonds contributing to conformational flexibility [13] [30]. The topological polar surface area measures 115 square angstroms, falling within the optimal range for oral bioavailability [13] [30]. The compound contains 38 heavy atoms and exhibits five defined stereocenters, resulting in a complexity score of 858 [2] [13].

Salt Forms: Free Base vs. Mesylate Variants

CEP-28122 exists in two primary forms: the free base and the mesylate salt, each possessing distinct physicochemical properties that affect their pharmaceutical applications [1] [8]. The free base form, with molecular formula C28H35ClN6O3, serves as the parent compound and is assigned Chemical Abstracts Service number 1022958-60-6 [2] [30]. The mesylate salt variant incorporates methanesulfonic acid to form the molecular formula C29H39ClN6O6S with Chemical Abstracts Service number 2070009-30-0 [1] [6].

The mesylate salt formation results in a significant molecular weight increase from 539.1 grams per mole in the free base to 635.2 grams per mole in the salt form [1] [2]. This modification enhances the compound's pharmaceutical properties by improving stability and handling characteristics during manufacturing processes [24] [26]. The salt formation involves the addition of one molecule of methanesulfonic acid to the parent compound, creating a stable ionic complex [1] [20].

Compound FormMolecular FormulaMolecular Weight (g/mol)CAS NumberPubChem CID
CEP-28122 (Free Base)C28H35ClN6O3539.11022958-60-657325421
CEP-28122 Mesylate SaltC29H39ClN6O6S635.22070009-30-091885507

The mesylate salt demonstrates superior solubility characteristics compared to the free base, with the salt achieving at least 6.4 milligrams per milliliter solubility in dimethyl sulfoxide [8] [21]. This enhanced solubility profile makes the mesylate salt more suitable for pharmaceutical formulation development [6] [22]. Both forms maintain identical storage requirements at -20°C and present as off-white solids [8] [31].

The salt formation also affects the compound's structural descriptors, with the mesylate variant exhibiting four hydrogen bond donors compared to three in the free base [1] [2]. The topological polar surface area increases from 115 to 177 square angstroms in the salt form, reflecting the additional ionic interactions [1] [13]. The complexity score rises from 858 to 951, indicating the increased molecular complexity resulting from salt formation [1] [2].

Structure-Activity Relationship Analysis

The structure-activity relationship of CEP-28122 demonstrates the critical importance of its diaminopyrimidine scaffold in achieving potent anaplastic lymphoma kinase inhibition [16] [18]. The compound's exceptional potency, with an inhibitory concentration value of 1.9 nanomolar against recombinant anaplastic lymphoma kinase, directly correlates with its specific three-dimensional architecture [6] [18]. The diaminopyrimidine core serves as the primary pharmacophore, enabling precise interactions with the adenosine triphosphate binding site of the target kinase [4] [27].

The bicyclic norbornene component contributes significantly to the compound's selectivity profile and binding affinity [16] [24]. This structural element, derived from bicyclo[2.2.1]hept-5-ene, provides rigid spatial orientation that optimizes protein-ligand interactions [16] [29]. The norbornene scaffold's ring strain and unique geometry facilitate specific binding conformations that distinguish CEP-28122 from other kinase inhibitors [16] [24].

Stereochemical precision plays a fundamental role in the compound's biological activity, with five defined stereocenters contributing to its three-dimensional shape [2] [13]. The (1S,2S,3R,4R) configuration of the bicyclic bridge and the (7S) configuration of the morpholine-substituted carbon are essential for optimal target engagement [10] [30]. Structure-activity relationship studies of related diaminopyrimidine derivatives confirm that alterations to these stereochemical arrangements significantly reduce inhibitory potency [27] [29].

PositionConfigurationStructural Component
C1SBicyclic norbornene bridge
C2SBicyclic norbornene bridge
C3RBicyclic norbornene bridge
C4RBicyclic norbornene bridge
C7 (morpholine-substituted)SBenzocycloheptene ring

The morpholine-substituted benzocycloheptene moiety provides essential hydrophobic contacts within the anaplastic lymphoma kinase binding pocket [18] [25]. The methoxy substitution at the 4-position of the benzocycloheptene ring enhances binding affinity through additional hydrogen bonding interactions [5] [18]. The 5-chloro substitution on the pyrimidine ring contributes to selectivity by creating favorable halogen bonding interactions with specific amino acid residues [18] [27].

Macrocyclic analogs designed to constrain the diaminopyrimidine scaffold in its bioactive conformation have validated the importance of the inverted U-shaped molecular geometry [29]. These studies demonstrate that conformational restriction maintains high potency while potentially improving selectivity profiles [27] [29]. The structure-activity relationship analysis confirms that CEP-28122's unique combination of structural features creates an optimal balance between potency, selectivity, and pharmaceutical properties [16] [18].

SMILES and InChI Representations

The Simplified Molecular Input Line Entry System representation of CEP-28122 provides a comprehensive linear notation of its complex structure [13] [30]. The complete SMILES string is: COC1=C(C=CC2=C1CCC@HN3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6CC@HC=C6)Cl [13] [30]. This notation accurately captures all stereochemical information, including the specific configurations at each chiral center [2] [13].

The International Chemical Identifier provides an alternative standardized representation that facilitates database searches and compound identification [13] [30]. The InChI string for CEP-28122 is: InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1 [13] [30].

The corresponding InChI Key, LAJAFFLJAJMYLK-CVOKMOJFSA-N, serves as a unique identifier that enables rapid database queries and structural comparisons [13] [30]. This condensed representation maintains all essential structural information while providing a standardized format for computational applications [2] [13]. The InChI system's hierarchical layers encode connectivity, stereochemistry, and isotopic information in a systematic manner [13] [30].

For the mesylate salt form, the SMILES representation includes the methanesulfonic acid component: COC1=C(C=CC2=C1CCC@HN3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6CC@HC=C6)Cl.CS(=O)(=O)O [1] [21]. This notation clearly distinguishes the salt form from the free base by explicitly showing the separate ionic components [1] [22]. The dot notation indicates the non-covalent association between the organic cation and the methanesulfonate anion [1] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Exact Mass

538.24592

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Compound 25b [PMID: 22564207]

Dates

Modify: 2023-08-15
1: Cheng M, Quail MR, Gingrich DE, Ott GR, Lu L, Wan W, Albom MS, Angeles TS, Aimone LD, Cristofani F, Machiorlatti R, Abele C, Ator MA, Dorsey BD, Inghirami G, Ruggeri BA. CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers. Mol Cancer Ther. 2012 Mar;11(3):670-9. Epub 2011 Dec 27. PubMed PMID: 22203728.

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